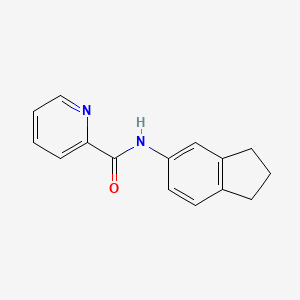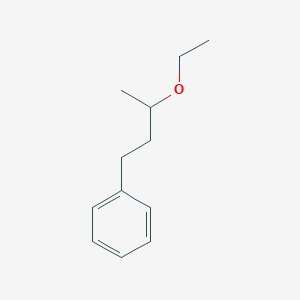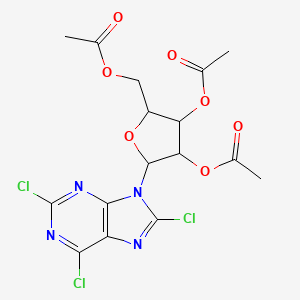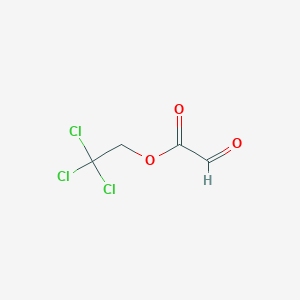
2,2,2-Trichloroethyl oxoacetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2,2-Trichloroethyl oxoacetate is a chemical compound with the molecular formula C4H5Cl3O3. It is an ester derived from oxoacetic acid and 2,2,2-trichloroethanol. This compound is known for its use in various organic synthesis processes, particularly as a reagent and intermediate in the preparation of other chemical compounds.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-Trichloroethyl oxoacetate typically involves the esterification of oxoacetic acid with 2,2,2-trichloroethanol. One common method involves the reaction of oxoacetic acid with 2,2,2-trichloroethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.
化学反应分析
Types of Reactions
2,2,2-Trichloroethyl oxoacetate undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst, yielding oxoacetic acid and 2,2,2-trichloroethanol.
Reduction: The compound can be reduced to form 2,2,2-trichloroethyl alcohol and other derivatives.
Substitution: The trichloroethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Hydrolysis: Oxoacetic acid and 2,2,2-trichloroethanol.
Reduction: 2,2,2-Trichloroethyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
2,2,2-Trichloroethyl oxoacetate has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of various esters and intermediates.
Medicine: Investigated for its potential use in drug synthesis and as a protecting group for sensitive functional groups during chemical reactions.
Industry: Utilized in the production of fine chemicals and pharmaceuticals due to its reactivity and versatility.
作用机制
The mechanism of action of 2,2,2-Trichloroethyl oxoacetate involves its reactivity as an ester. The ester bond is susceptible to nucleophilic attack, leading to various chemical transformations. The trichloroethyl group can act as a leaving group in substitution reactions, facilitating the formation of new compounds. Additionally, the compound’s ability to undergo hydrolysis and reduction makes it a valuable intermediate in synthetic chemistry.
相似化合物的比较
Similar Compounds
2,2,2-Trichloroethanol: A related compound used as a reagent and intermediate in organic synthesis.
2,2,2-Trichloroethyl chloroformate: Another derivative used for the protection of amines and alcohols during chemical reactions.
Uniqueness
2,2,2-Trichloroethyl oxoacetate is unique due to its specific ester structure, which imparts distinct reactivity and versatility in chemical synthesis. Its ability to participate in various reactions, including hydrolysis, reduction, and substitution, makes it a valuable compound in both research and industrial applications.
属性
CAS 编号 |
5317-23-7 |
|---|---|
分子式 |
C4H3Cl3O3 |
分子量 |
205.42 g/mol |
IUPAC 名称 |
2,2,2-trichloroethyl 2-oxoacetate |
InChI |
InChI=1S/C4H3Cl3O3/c5-4(6,7)2-10-3(9)1-8/h1H,2H2 |
InChI 键 |
QMFFIPHTNSPZRD-UHFFFAOYSA-N |
规范 SMILES |
C(C(Cl)(Cl)Cl)OC(=O)C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[2-(Hydroxyamino)propan-2-yl]-5-methylcyclohexanone](/img/structure/B14730797.png)
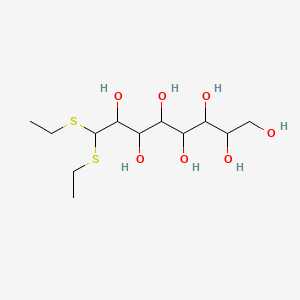
![s-Benzyl-n-[(2-nitrophenyl)sulfanyl]cysteine](/img/structure/B14730816.png)
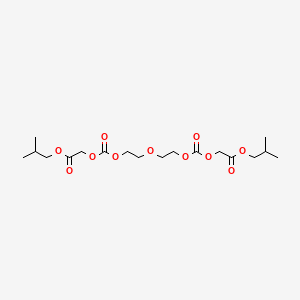
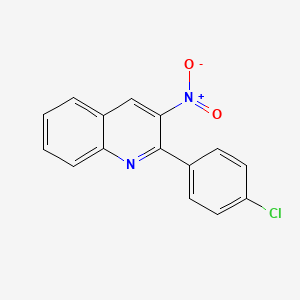

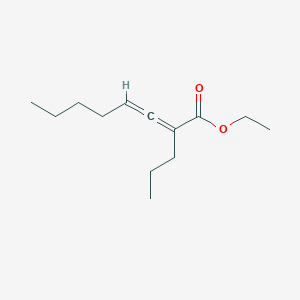
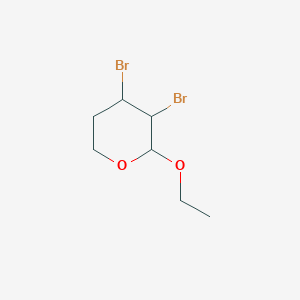
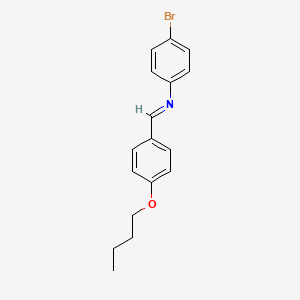
![1-N',3-N'-bis[4-(N'-ethylcarbamimidoyl)phenyl]benzene-1,3-dicarboximidamide;hydrochloride](/img/structure/B14730848.png)
![{4-[(4-Nitrobenzoyl)amino]phenyl}arsonic acid](/img/structure/B14730849.png)
